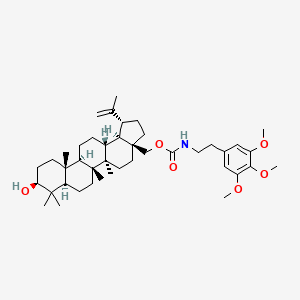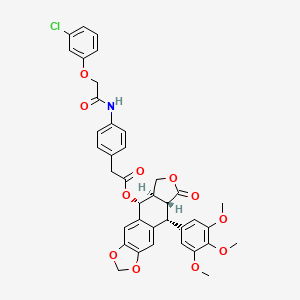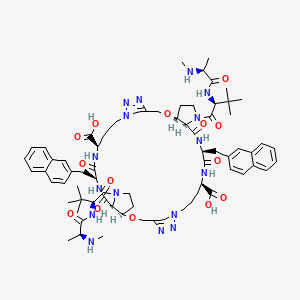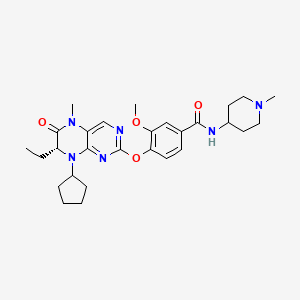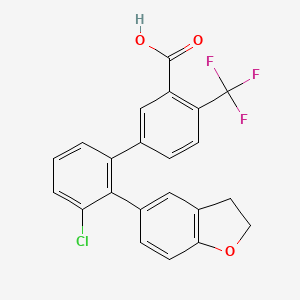
Fabp4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fabp4-IN-2 is a chemical compound that acts as an inhibitor of fatty acid binding protein 4 (FABP4). Fatty acid binding protein 4 is a lipid chaperone involved in the transport of fatty acids and other hydrophobic molecules within cells. It plays a significant role in metabolic processes and is associated with various metabolic disorders, including obesity, diabetes, and cardiovascular diseases .
Vorbereitungsmethoden
The synthesis of Fabp4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Fabp4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fabp4-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of fatty acid binding protein 4 in lipid metabolism and transport.
Biology: It is used to investigate the biological functions of fatty acid binding protein 4 in various cell types and tissues.
Medicine: It is explored as a potential therapeutic agent for the treatment of metabolic disorders, such as obesity, diabetes, and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic strategies targeting fatty acid binding protein 4
Wirkmechanismus
Fabp4-IN-2 exerts its effects by inhibiting the activity of fatty acid binding protein 4. This inhibition disrupts the transport of fatty acids and other hydrophobic molecules within cells, leading to alterations in lipid metabolism and signaling pathways. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ) pathway and the nuclear factor-kappa B (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Fabp4-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against fatty acid binding protein 4. Similar compounds include:
BMS309403: Another inhibitor of fatty acid binding protein 4, used in research to study its role in metabolic processes.
I-9: A compound that inhibits fatty acid binding protein 4 and is used to investigate its effects on lipid metabolism and inflammation
This compound stands out due to its high specificity and potency in inhibiting fatty acid binding protein 4, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H14ClF3O3 |
|---|---|
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
5-[3-chloro-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C22H14ClF3O3/c23-18-3-1-2-15(20(18)14-5-7-19-13(10-14)8-9-29-19)12-4-6-17(22(24,25)26)16(11-12)21(27)28/h1-7,10-11H,8-9H2,(H,27,28) |
InChI-Schlüssel |
INLIHUCZNWEXGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C3=C(C=CC=C3Cl)C4=CC(=C(C=C4)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


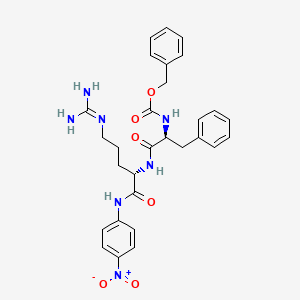
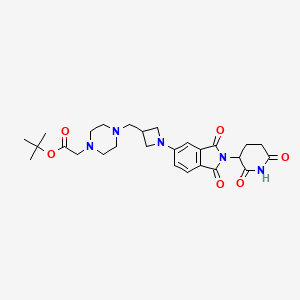

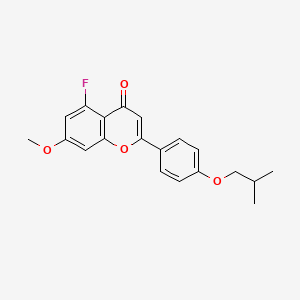
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
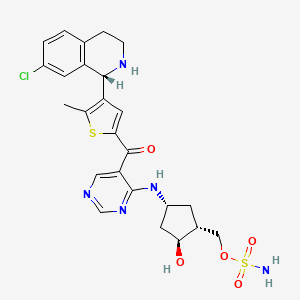

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
